![molecular formula C18H24N2O3 B442284 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-furylmethyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,3-dimethoxybenzyl chloride is reacted with piperazine in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The resulting intermediate is then reacted with 2-furylmethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the 2-furylmethyl group.
4-(2-Furylmethyl)piperazine: Lacks the 2,3-dimethoxybenzyl group.
1-Benzyl-4-(2-furylmethyl)piperazine: Lacks the methoxy groups on the benzyl ring.
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and 2-furylmethyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H24N2O3 |
|---|---|
Poids moléculaire |
316.4g/mol |
Nom IUPAC |
1-[(2,3-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H24N2O3/c1-21-17-7-3-5-15(18(17)22-2)13-19-8-10-20(11-9-19)14-16-6-4-12-23-16/h3-7,12H,8-11,13-14H2,1-2H3 |
Clé InChI |
KDVBJKCKPBKVGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CO3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442202.png)
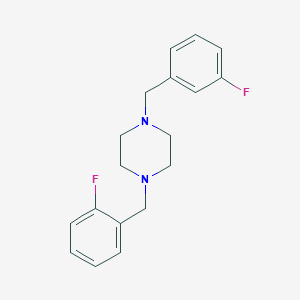
![2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B442251.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)
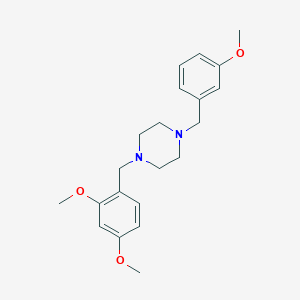
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)
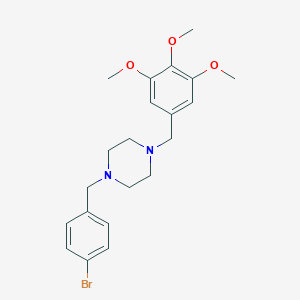
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B442260.png)
![10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442261.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
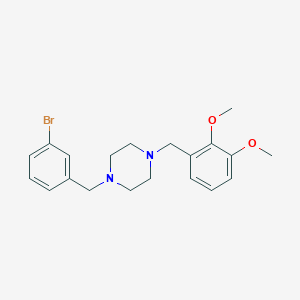
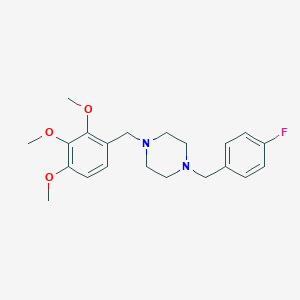
![1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B442271.png)
